2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
CAS No.:
Cat. No.: VC17668949
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol -](/images/structure/VC17668949.png)
Specification
Molecular Formula | C8H11BrN2O |
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Molecular Weight | 231.09 g/mol |
IUPAC Name | 2-[(5-bromopyridin-3-yl)methylamino]ethanol |
Standard InChI | InChI=1S/C8H11BrN2O/c9-8-3-7(5-11-6-8)4-10-1-2-12/h3,5-6,10,12H,1-2,4H2 |
Standard InChI Key | XRKCREHHROAILH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC=C1Br)CNCCO |
Introduction
Chemical Identity and Structural Characteristics
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol (CAS 1219982-77-0) belongs to the class of substituted pyridines, characterized by a pyridine ring substituted with bromine at position 5, a methylaminoethanol group at position 3, and a methyl group at position 3 (based on alternate nomenclature conventions). Its molecular formula is C₈H₁₁BrN₂O, with a molecular weight of 231.09 g/mol. The compound’s IUPAC name, 2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol, reflects its substitution pattern and hydroxyl-ethylamino functional group.
Structural Validation
The compound’s structure is confirmed via spectroscopic and chromatographic data. Its Standard InChIKey (OMNMRONWZSZONX-UHFFFAOYSA-N) and SMILES (CC1=CC(=CN=C1NCCO)Br) provide unambiguous identifiers for computational and experimental verification. The presence of a bromine atom contributes to its molecular polarity, as evidenced by its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis typically involves a two-step process:
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Bromination of 2-amino-3-methylpyridine: Reaction with bromine in acetic anhydride yields 2-amino-5-bromo-3-methylpyridine .
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Amination with ethanolamine: The intermediate reacts with ethanolamine under reflux conditions to form the target compound.
A patent (CN105348177A) details a modified approach using cuprous bromide and hydrobromic acid for bromination, achieving yields of 65–67% . Critical parameters include temperature control (0–60°C) and stoichiometric precision to minimize byproducts like di-brominated species .
Side Reactions and Byproducts
Competing reactions include:
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Over-bromination: Excess bromine leads to di-substituted pyridines, detectable via thin-layer chromatography (TLC) .
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N-Methylation: In the presence of methylating agents (e.g., methyl iodide), the ethylamino group may undergo methylation, forming analogs like 2-[(5-bromo-3-methylpyridin-2-yl)-methylamino]ethanol (CAS 1220034-65-0) .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₁BrN₂O | |
Molecular Weight | 231.09 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | DMSO, DMF, ethanol | |
LogP (Partition Coefficient) | Estimated 1.2–1.5 (ChemAxon) | – |
Notes: Experimental data on melting/boiling points remain unpublished. Computational predictions suggest moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for kinase inhibitors and antipsychotic agents. Its pyridine core facilitates π-π stacking interactions with aromatic residues in enzyme active sites. For example:
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Analog Development: Methylation of the amino group yields 2-[(5-bromo-3-methylpyridin-2-yl)-methylamino]ethanol (CAS 1220034-65-0), a candidate for dopamine receptor modulation .
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Bromine as a Leaving Group: The bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .
Comparative Analysis with Structural Analogs
Compound Name | Molecular Formula | Molecular Weight | Key Difference |
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2-[(5-Bromo-3-methylpyridin-2-yl)amino]ethanol | C₈H₁₁BrN₂O | 231.09 g/mol | Parent compound |
2-[(5-Bromo-3-methylpyridin-2-yl)-methylamino]ethanol | C₉H₁₃BrN₂O | 245.12 g/mol | N-Methyl substitution |
2-[(5-Bromo-4-methylpyridin-2-yl)-ethylamino]ethanol | C₁₀H₁₅BrN₂O | 259.14 g/mol | Ethylamino and 4-methyl groups |
Methyl and ethyl substitutions enhance lipophilicity, altering bioavailability and metabolic stability . The 4-methyl analog (CAS 1219960-92-5) demonstrates a 20% increase in plasma half-life compared to the parent compound .
Analytical Characterization Methods
Spectroscopic Techniques
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NMR: ¹H NMR (DMSO-d₆) displays signals at δ 8.21 (s, 1H, pyridine-H), 3.65 (t, 2H, -OCH₂), and 2.98 (t, 2H, -NHCH₂).
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MS: ESI-MS m/z 232.0 [M+H]⁺ confirms molecular weight.
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